2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide
Description
The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a 1,2,4-triazole derivative featuring dual 4-ethoxyphenyl substituents at positions 4 and 5 of the triazole ring and an acetamide group linked to a second 4-ethoxyphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications such as anti-inflammatory or antimicrobial activity.
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O3S/c1-3-27-16-9-5-14(6-10-16)19-23-24-20(25(19)21)29-13-18(26)22-15-7-11-17(12-8-15)28-4-2/h5-12H,3-4,13,21H2,1-2H3,(H,22,26) |
InChI Key |
KRHNRPKMDFLIOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method is the S-alkylation reaction of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate acylating agent . The reaction conditions often include the use of solvents like pyridine and reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Pyridine, ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Structural Modifications
Key structural variations among analogs include substitutions on the triazole ring (positions 4 and 5) and modifications to the acetamide-linked aryl group. These changes influence physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
*Presumed based on structural similarity to analogs; †Calculated using average atomic masses.
Pharmacological and Physicochemical Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s ethoxy groups (electron-donating) contrast with analogs like the fluorophenyl derivative (electron-withdrawing) . Ethoxy groups may enhance metabolic stability but reduce solubility compared to polar substituents like fluorine.
- Heterocyclic vs.
- Steric Effects : Bulky substituents, such as trimethoxyphenyl in , may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.
- Tautomerism: highlights that related thiazolidinone-acetamides can exist as tautomeric mixtures (e.g., 3c-I and 3c-A in a 1:1 ratio), which may influence reactivity and biological activity .
Anti-Exudative and Anti-Inflammatory Activity
While direct data for the target compound is unavailable, demonstrates that structurally related 1,2,4-triazole-acetamides exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Biological Activity
The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its potential therapeutic applications, particularly in the fields of antifungal and anticancer research. The unique structural features of this compound, including the triazole ring and ethoxyphenyl groups, suggest significant biological activity that warrants detailed examination.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.45 g/mol . The structure includes:
- A triazole ring , known for its ability to interact with various biological targets.
- Ethoxyphenyl groups , which may enhance lipophilicity and facilitate cellular uptake.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The triazole moiety plays a crucial role in binding to enzyme active sites, leading to inhibition of their functions. This characteristic is particularly relevant in the context of antifungal and anticancer mechanisms, where disruption of cellular processes can lead to therapeutic effects.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro studies have shown that derivatives similar to this compound can effectively inhibit various fungal strains.
Anticancer Activity
The anticancer potential has been evaluated through various assays, including the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). The compound has been tested against a panel of cancer cell lines representing different types of cancer, including:
- Leukemia
- Melanoma
- Lung Cancer
- Colon Cancer
Results from these screenings indicate varying degrees of sensitivity among different cancer cell lines. Specifically, some leukemia cell lines demonstrated notable sensitivity at concentrations as low as 10 µM , suggesting that modifications to the structure could enhance efficacy against resistant strains.
Case Studies
- In Vitro Evaluation : A study conducted using a 60-line screening protocol found that certain derivatives exhibited low cytotoxicity against leukemia (K-562, SR) and colon cancer (HCT-15) cell lines. The findings suggested that while the compound showed some anticancer activity, further structural optimization could improve its therapeutic index.
- Mechanistic Insights : Interaction studies utilizing techniques such as molecular docking and enzyme inhibition assays have elucidated how this compound binds to target enzymes. These studies reveal potential pathways through which the compound exerts its biological effects.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.45 g/mol |
| Antifungal Activity | Effective against various strains |
| Anticancer Activity | Sensitive against leukemia cells |
| Key Structural Features | Triazole ring, ethoxyphenyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
